3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid
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Overview
Description
3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with four methyl groups and a propynoic acid moiety. It is primarily used in research and development due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Substitution with Methyl Groups: The cyclopropyl ring is then substituted with four methyl groups using methylating agents under controlled conditions.
Attachment of the Propynoic Acid Moiety: The final step involves the attachment of the propynoic acid moiety to the cyclopropyl ring through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propynoic acid moiety to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynoic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid: Similar in structure but with dichloro and methyl substitutions.
3-(Thiophen-2-yl)prop-2-ynoic acid: Contains a thiophene ring instead of a cyclopropyl ring
Uniqueness
3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid is unique due to its highly substituted cyclopropyl ring, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing novel chemical entities .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-9(2)7(10(9,3)4)5-6-8(11)12/h7H,1-4H3,(H,11,12) |
InChI Key |
ITIVOFXYQXQFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C#CC(=O)O)C |
Origin of Product |
United States |
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